An In-Depth Technical Guide to Methyl 2-amino-2-(2-bromophenyl)propanoate
An In-Depth Technical Guide to Methyl 2-amino-2-(2-bromophenyl)propanoate
Abstract: This technical guide provides a comprehensive overview of Methyl 2-amino-2-(2-bromophenyl)propanoate, a specialized unnatural amino acid derivative. The document details its core physicochemical properties, outlines a logical synthetic pathway, and presents a robust analytical methodology for its characterization. Emphasis is placed on the practical application of this compound as a building block in medicinal chemistry and drug development, explaining the rationale behind its use. This paper is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this specific chemical entity.
Introduction
Methyl 2-amino-2-(2-bromophenyl)propanoate is a non-proteinogenic amino acid ester of significant interest in the field of organic synthesis and pharmaceutical development. As an unnatural amino acid derivative, it serves as a valuable building block for creating novel peptides and small molecule drugs with tailored pharmacological properties.[1] The presence of the α-methyl group induces conformational constraints, while the ortho-brominated phenyl ring provides a reactive handle for further chemical modification through cross-coupling reactions, making it a versatile intermediate for constructing complex molecular architectures. This guide delves into the essential technical data, synthesis, and analysis of this compound, providing a foundational resource for its application in a research and development setting.
Physicochemical Properties and Identification
The precise identification and characterization of a chemical compound are paramount for its effective use. The primary identifier for Methyl 2-amino-2-(2-bromophenyl)propanoate is its Chemical Abstracts Service (CAS) number.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO₂ | ChemScene[2] |
| Molecular Weight | 258.11 g/mol | ChemScene[2] |
| IUPAC Name | Methyl 2-amino-2-(2-bromophenyl)propanoate | ChemScene[2] |
| Synonyms | Benzeneacetic acid, α-amino-2-bromo-α-methyl-, methyl ester | ChemScene[2] |
| Purity (Typical) | ≥98% | ChemScene[2] |
| Appearance | Varies (typically solid) | - |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | ChemScene[2] |
| LogP | 1.796 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
Synthesis and Analytical Characterization
Synthetic Workflow Rationale
The proposed workflow involves the strategic bromination of a phenylpropanoic acid precursor, followed by amination and esterification. The choice to perform bromination on the ring before introducing other functionalities can prevent unwanted side reactions and improve regioselectivity.
Caption: A plausible synthetic workflow for Methyl 2-amino-2-(2-bromophenyl)propanoate.
Analytical Characterization Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds. Due to the polarity of the amino group, derivatization is often required to improve chromatographic behavior.
Objective: To confirm the identity and assess the purity of a synthesized batch of Methyl 2-amino-2-(2-bromophenyl)propanoate.
Methodology:
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Sample Preparation (Derivatization):
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Accurately weigh 1-2 mg of the sample into a 2 mL autosampler vial.
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Add 500 µL of a suitable solvent (e.g., Dichloromethane).
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Add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
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Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the primary amine.
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Allow the sample to cool to room temperature before analysis.
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GC-MS Instrumentation and Conditions:
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GC Column: A mid-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is recommended for optimal separation.[7]
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Injection: 1 µL of the derivatized sample is injected in splitless mode to maximize sensitivity.[7]
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Injector Temperature: 280 °C.[7]
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Oven Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: Increase to 300 °C at a rate of 15 °C/min.
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Final hold: Hold at 300 °C for 5 minutes.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-500.
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Data Analysis:
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The retention time of the derivatized analyte should be compared to a known standard if available.
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The resulting mass spectrum should be analyzed for the characteristic molecular ion peak and fragmentation pattern consistent with the silylated derivative of the target compound.[8] Purity is estimated by integrating the peak area of the analyte relative to the total ion chromatogram area.
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Caption: Workflow for the GC-MS characterization of the target compound.
Applications in Research and Drug Development
Methyl 2-amino-2-(2-bromophenyl)propanoate is primarily utilized as a sophisticated building block in medicinal chemistry. Its structural features offer distinct advantages:
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Scaffold Development: It serves as a starting point for the synthesis of novel heterocyclic compounds and other complex molecular scaffolds. The amino acid backbone is a privileged structure in many biologically active molecules.
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Peptidomimetics: As an unnatural amino acid, its incorporation into peptides can enhance metabolic stability by resisting enzymatic degradation.[1] It can also be used to induce specific secondary structures (e.g., turns or helices) that are critical for binding to biological targets.
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Site for Further Functionalization: The ortho-bromophenyl group is the most chemically significant feature for drug development professionals. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the systematic and modular introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity and purity of Methyl 2-amino-2-(2-bromophenyl)propanoate.
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Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, with recommended temperatures between 2-8°C.[2]
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Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a chemical fume hood.
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Hazards: While specific toxicity data is not widely published, related brominated aromatic compounds can be irritants. The compound is classified for shipping with a hazardous material fee, indicating that it requires special handling procedures.[2]
Conclusion
Methyl 2-amino-2-(2-bromophenyl)propanoate, identified by CAS number 1184629-78-4, is a high-value chemical intermediate with significant potential in modern drug discovery. Its unique combination of a constrained amino acid core and a synthetically versatile bromophenyl moiety makes it an enabling tool for medicinal chemists. A thorough understanding of its properties, coupled with robust analytical validation, is essential for its successful application in the synthesis of next-generation therapeutics. This guide provides the core technical knowledge base required for its effective integration into advanced research and development programs.
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PubChemLite. Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride. [Link]
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SpectraBase. Methyl (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(2'-bromophenyl)propanoate - Optional[MS (GC)] - Spectrum. [Link]
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RSC Publishing. Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. [Link]
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PubChemLite. Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate (C11H14BrNO2). [Link]
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